molecular formula C8H11NO2S B147245 N-Methyl-p-toluenesulfonamide CAS No. 640-61-9

N-Methyl-p-toluenesulfonamide

Cat. No. B147245
Key on ui cas rn: 640-61-9
M. Wt: 185.25 g/mol
InChI Key: GWLOGZRVYXAHRE-UHFFFAOYSA-N
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Patent
US07947816B2

Procedure details

After (racemic)-2-octanol (300 mg, 2.30 mmol), triphenylphosphine (727 mg, 2.76 mmol), N-methyl-p-toluenesulfonamide (514 mg, 2.76 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (648 mg, 2.76 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 21 hours. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution) to give 4,N-dimethyl-N-(1-methylheptyl)benzenesulfonamide as a white solid substance (223 mg, yield: 33%/(racemic)-2-octanol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:29][NH:30][S:31]([C:34]1[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=1)(=[O:33])=[O:32].COCCOC(N=NC(OCCOC)=O)=O>C1COCC1>[CH3:40][C:37]1[CH:38]=[CH:39][C:34]([S:31]([N:30]([CH3:29])[CH:2]([CH3:1])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:33])=[O:32])=[CH:35][CH:36]=1.[CH3:1][CH:2]([OH:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC(CCCCCC)O
Name
Quantity
727 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
514 mg
Type
reactant
Smiles
CNS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
648 mg
Type
reactant
Smiles
COCCOC(=O)N=NC(=O)OCCOC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
Subsequently, a crude product obtained by concentration
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C(CCCCCC)C)C
Name
Type
product
Smiles
CC(CCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07947816B2

Procedure details

After (racemic)-2-octanol (300 mg, 2.30 mmol), triphenylphosphine (727 mg, 2.76 mmol), N-methyl-p-toluenesulfonamide (514 mg, 2.76 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (648 mg, 2.76 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 21 hours. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution) to give 4,N-dimethyl-N-(1-methylheptyl)benzenesulfonamide as a white solid substance (223 mg, yield: 33%/(racemic)-2-octanol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:29][NH:30][S:31]([C:34]1[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=1)(=[O:33])=[O:32].COCCOC(N=NC(OCCOC)=O)=O>C1COCC1>[CH3:40][C:37]1[CH:38]=[CH:39][C:34]([S:31]([N:30]([CH3:29])[CH:2]([CH3:1])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:33])=[O:32])=[CH:35][CH:36]=1.[CH3:1][CH:2]([OH:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC(CCCCCC)O
Name
Quantity
727 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
514 mg
Type
reactant
Smiles
CNS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
648 mg
Type
reactant
Smiles
COCCOC(=O)N=NC(=O)OCCOC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
Subsequently, a crude product obtained by concentration
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C(CCCCCC)C)C
Name
Type
product
Smiles
CC(CCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07947816B2

Procedure details

After (racemic)-2-octanol (300 mg, 2.30 mmol), triphenylphosphine (727 mg, 2.76 mmol), N-methyl-p-toluenesulfonamide (514 mg, 2.76 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (648 mg, 2.76 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 21 hours. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution) to give 4,N-dimethyl-N-(1-methylheptyl)benzenesulfonamide as a white solid substance (223 mg, yield: 33%/(racemic)-2-octanol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:29][NH:30][S:31]([C:34]1[CH:39]=[CH:38][C:37]([CH3:40])=[CH:36][CH:35]=1)(=[O:33])=[O:32].COCCOC(N=NC(OCCOC)=O)=O>C1COCC1>[CH3:40][C:37]1[CH:38]=[CH:39][C:34]([S:31]([N:30]([CH3:29])[CH:2]([CH3:1])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:33])=[O:32])=[CH:35][CH:36]=1.[CH3:1][CH:2]([OH:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC(CCCCCC)O
Name
Quantity
727 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
514 mg
Type
reactant
Smiles
CNS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
648 mg
Type
reactant
Smiles
COCCOC(=O)N=NC(=O)OCCOC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at 20° C.
CUSTOM
Type
CUSTOM
Details
Subsequently, a crude product obtained by concentration
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N(C(CCCCCC)C)C
Name
Type
product
Smiles
CC(CCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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